molecular formula C15H19N3O2 B11742406 2-({[(1-propyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoic acid

2-({[(1-propyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoic acid

Cat. No.: B11742406
M. Wt: 273.33 g/mol
InChI Key: OBCLIFRMJJCGAW-UHFFFAOYSA-N
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Description

2-({[(1-propyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoic acid is a compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(1-propyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoic acid typically involves the reaction of 1-propyl-1H-pyrazole-3-carbaldehyde with 2-aminomethylbenzoic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran (THF) at low temperatures (0°C) under a nitrogen atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require stringent control of reaction conditions to ensure high yield and purity. Safety measures are crucial to avoid exposure to reactive intermediates and to maintain the integrity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-({[(1-propyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-({[(1-propyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence signaling pathways related to inflammation and microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({[(1-propyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoic acid stands out due to its unique combination of a pyrazole ring with a benzoic acid moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H19N3O2

Molecular Weight

273.33 g/mol

IUPAC Name

2-[[(1-propylpyrazol-3-yl)methylamino]methyl]benzoic acid

InChI

InChI=1S/C15H19N3O2/c1-2-8-18-9-7-13(17-18)11-16-10-12-5-3-4-6-14(12)15(19)20/h3-7,9,16H,2,8,10-11H2,1H3,(H,19,20)

InChI Key

OBCLIFRMJJCGAW-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CC(=N1)CNCC2=CC=CC=C2C(=O)O

Origin of Product

United States

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